{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol" involves various chemical reactions and methods. Aryl cations from aromatic halides have been studied for their ability to undergo photochemical reactions, offering a route to arylated products through photogeneration and reactivity of phenyl cations (Protti, Fagnoni, Mella, & Albini, 2004). Furthermore, the electrochemical study of related compounds in methanol has been performed, highlighting methods for the synthesis of methoxylated derivatives through electro-organic synthesis (Nematollahi & Golabi, 1996).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various analytical techniques, including crystallography and spectroscopy. Studies have shown detailed crystal structures, providing insights into the molecular conformation, hydrogen bonding patterns, and overall molecular geometry (Dong & Huo, 2009).
Chemical Reactions and Properties
Compounds within this category participate in a variety of chemical reactions, illustrating their reactivity and potential for chemical transformations. Photo-reorganization of related compounds has been explored, leading to the synthesis of complex molecular structures through green and convenient methods (Dalai, Khanna, Kumar, & Kamboj, 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Studies have focused on the crystallization behaviors and thermodynamic properties to better grasp the physical characteristics of these molecules (Patterson, Glidewell, & Ferguson, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are vital for applications in synthesis and material science. Research has delved into the electrochemical properties and reactivity towards different nucleophiles, providing insights into the versatility of these compounds (Ghelfi et al., 2003).
Mechanism of Action
The mechanism of action of {4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol
is not explicitly mentioned in the search results. However, compounds with similar structures have been studied for their interactions with biological systems .
Safety and Hazards
The safety data sheet for 4-(3-Chlorobenzyl)oxy benzoic acid
indicates that it is harmful if swallowed and should not be released into the environment. It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Future Directions
The future directions for the study of {4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol
are not explicitly mentioned in the search results. However, related compounds are being studied for their potential applications . For example, 3-(4-((4-CHLOROBENZYL)OXY)-3-METHOXYPHENYL)-2-CYANOACRYLAMIDE
is provided to early discovery researchers as part of a collection of rare and unique chemicals .
properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPSIHOKQWMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol |
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